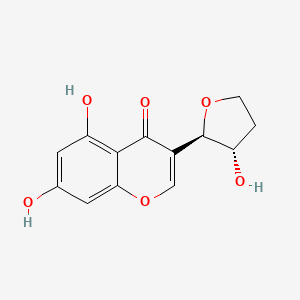
Nigrolineaisoflavone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nigrolineaisoflavone A is a natural product found in Garcinia nigrolineata with data available.
Scientific Research Applications
Antibacterial Properties
Nigrolineaisoflavone A, isolated from the leaves of Garcinia nigrolineata, has been studied for its potential antibacterial properties. In one study, it was identified alongside other compounds, although its specific antibacterial activity was not the focus of this study (Rukachaisirikul et al., 2003).
Potential for Treating Alzheimer's Disease
While not directly studying this compound, research on related flavonoids like luteolin has shown promising results in the context of neurodegenerative diseases, including Alzheimer's. Luteolin has been observed to have neuroprotective effects and may relieve neuroinflammation, which is a key factor in the development of Alzheimer's disease (Kwon, 2017).
Anti-Inflammatory Effects
Flavonoids, in general, have demonstrated significant anti-inflammatory activities. Studies on luteolin, a flavonoid, have shown that it can effectively reduce inflammation in various models. This suggests a potential application for this compound in anti-inflammatory treatments, considering its structural similarity to other flavonoids (Aziz et al., 2018).
Cancer Prevention and Therapy
Research on flavonoids like luteolin indicates a potential role in cancer prevention and therapy. These compounds can function as either antioxidants or pro-oxidants, which might be relevant to the biological activity of this compound. Their anticancer properties involve apoptosis induction, cell proliferation inhibition, and impacts on cell survival pathways (Lin et al., 2008).
properties
Molecular Formula |
C13H12O6 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2R,3S)-3-hydroxyoxolan-2-yl]chromen-4-one |
InChI |
InChI=1S/C13H12O6/c14-6-3-9(16)11-10(4-6)19-5-7(12(11)17)13-8(15)1-2-18-13/h3-5,8,13-16H,1-2H2/t8-,13+/m0/s1 |
InChI Key |
QDTZHTJSNHSYDA-ISVAXAHUSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1O)C2=COC3=CC(=CC(=C3C2=O)O)O |
Canonical SMILES |
C1COC(C1O)C2=COC3=CC(=CC(=C3C2=O)O)O |
synonyms |
nigrolineaisoflavone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




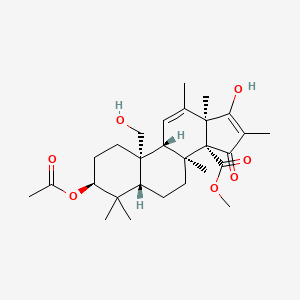

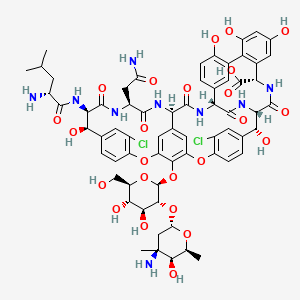
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1247966.png)

![(5beta)-3-Methyl-3alpha-[(E)-2-cyanoethenyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2beta-carboxylic acid 4,4-dioxide](/img/structure/B1247971.png)
![(2S,4S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1247972.png)
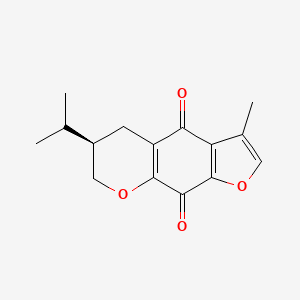

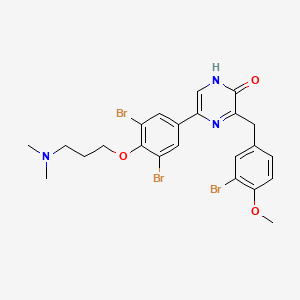

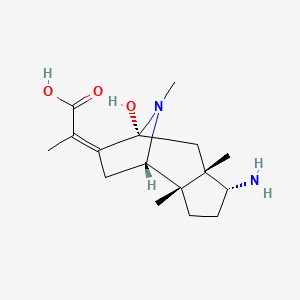
![(1R,3aS,5Z,9aS)-1,5,8,8-tetramethyl-2,3,4,7,9,9a-hexahydro-1H-cyclopenta[8]annulen-3a-ol](/img/structure/B1247983.png)